(E)-4-(4-methylphenyl)but-3-en-2-one (E)-4-(4-methylphenyl)but-3-en-2-one 4-(p-Tolyl)-3-buten-2-one undergoes Reformatsky reaction with ethyl α-bromopropionate to yield β-hydroxy esters.

Brand Name: Vulcanchem
CAS No.: 3160-38-1
VCID: VC2205513
InChI: InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+
SMILES: CC1=CC=C(C=C1)C=CC(=O)C
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

(E)-4-(4-methylphenyl)but-3-en-2-one

CAS No.: 3160-38-1

Cat. No.: VC2205513

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(4-methylphenyl)but-3-en-2-one - 3160-38-1

Specification

CAS No. 3160-38-1
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name (E)-4-(4-methylphenyl)but-3-en-2-one
Standard InChI InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+
Standard InChI Key USXMUOFSQBSHGN-VMPITWQZSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C(=O)C
SMILES CC1=CC=C(C=C1)C=CC(=O)C
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)C

Introduction

Physical and Chemical Properties

Basic Identification

(E)-4-(4-methylphenyl)but-3-en-2-one is identified by the CAS Registry Number 4023-84-1. Its molecular formula is C₁₁H₁₂O with a molecular weight of 160.21 g/mol . The compound's structural configuration features a para-methylphenyl group connected to a butenone chain with the double bond in the trans (E) configuration.

Physical Properties

This compound appears as a yellow crystalline solid with distinctive physical characteristics. It has a melting point ranging from 29 to 33 °C and a predicted boiling point of approximately 280.6 °C. The physical state of the compound at room temperature makes it manageable for laboratory handling and storage, though its relatively low melting point requires consideration during purification processes.

Structural Identification

The compound can be identified using various spectroscopic techniques. Its standard InChI is InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+, while the standard InChIKey is USXMUOFSQBSHGN-VMPITWQZSA-N. These identifiers are crucial for database searches and precise compound identification in research settings.

Several SMILES notations are used to represent its structure:

  • Isomeric SMILES: CC1=CC=C(C=C1)/C=C/C(=O)C

  • SMILES: CC1=CC=C(C=C1)C=CC(=O)C

  • Canonical SMILES: CC1=CC=C(C=C1)C=CC(=O)C

The compound is also identified in PubChem under the compound identifier 5463195.

Chemical Reactivity

The α,β-unsaturated ketone functionality in (E)-4-(4-methylphenyl)but-3-en-2-one makes it particularly reactive toward nucleophiles. The conjugated system allows for both 1,2-addition (at the carbonyl carbon) and 1,4-addition (Michael addition at the β-carbon). Additionally, the carbonyl group can participate in various reactions including reductions, condensations, and additions.

The para-methyl group on the phenyl ring influences the electronic distribution throughout the molecule, slightly increasing electron density in the aromatic system compared to unsubstituted analogs. This modification affects the reactivity profile of the compound, particularly in electrophilic aromatic substitution reactions.

Synthesis Methods

Alternative Synthesis Routes

An alternative method that may be applicable to (E)-4-(4-methylphenyl)but-3-en-2-one synthesis involves the reaction of styrene derivatives with acetic anhydride. For the related compound benzalacetone, this reaction employs mesoporous aluminosilicate as a catalyst:

The reaction proceeds at 120-130°C with the catalyst comprising 10-50% by weight (based on the mixture of styrene with acetic anhydride in a 1:1 molar ratio). The molar ratio of styrene to acetic anhydride ranges from 1:2 to 1:4. This method achieves styrene conversion rates of 86.2-99% with selectivity for the target product ranging from 56.5-100% .

Biological Activities and Applications

Applications in Organic Synthesis

(E)-4-(4-methylphenyl)but-3-en-2-one serves as a valuable building block in organic synthesis due to its reactive functional groups. The α,β-unsaturated ketone moiety can participate in various reactions including:

  • Michael additions with nucleophiles

  • Cycloaddition reactions

  • Reductions to produce alcohols or saturated ketones

  • Condensation reactions to form heterocyclic compounds

These transformations make the compound useful in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

Several compounds share structural similarities with (E)-4-(4-methylphenyl)but-3-en-2-one. These comparisons help understand the unique characteristics and potential applications of the target compound in relation to its structural analogs.

Table 1: Comparison of (E)-4-(4-methylphenyl)but-3-en-2-one with Structurally Similar Compounds

Compound NameStructure DescriptionUnique Characteristics
(E)-4-(4-methylphenyl)but-3-en-2-onePara-methylphenyl group attached to butenoneYellow crystalline solid, MP 29-33°C
4-(3-Methylphenyl)but-3-en-2-oneMethyl group at the meta positionDifferent biological activity profile
1-(4-Methylphenyl)-1-butene-3-oneSaturated derivative with similar functional groupsLess reactivity due to saturation
(E)-4-phenyl-3-buten-2-one (Benzalacetone)Unsubstituted phenyl groupDifferent electronic properties and reactivity
1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-oneContains hydroxyl and isopropyl substituentsEnhanced solubility and potential bioactivity
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-oneContains nitro group enhancing reactivityPotential use in dye synthesis

The position and nature of substituents significantly affect the properties and reactivity of these compounds. For instance, the para-methyl group in (E)-4-(4-methylphenyl)but-3-en-2-one influences its electronic distribution, reactivity, and physical properties compared to benzalacetone which lacks this substituent.

Additionally, modifications to the basic structure, such as the addition of hydroxyl groups or nitro groups, can substantially alter the compound's solubility, reactivity, and potential biological activities, making each analog unique in its applications and characteristics.

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